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1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Overview
Description
1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that features both an indole and a triazole moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the formation of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a condensation reaction with an indole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted products.
Scientific Research Applications
Overview
1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that integrates both indole and triazole moieties. This structural combination has led to various applications in the fields of medicinal chemistry, agriculture, and materials science. The unique properties of this compound stem from its ability to interact with biological targets and its potential as a functional material.
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its biological activity. The indole structure is known for its role in numerous bioactive compounds, while the triazole moiety enhances the binding affinity to biological targets.
- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies suggest that this compound could serve as a lead compound for developing new antibiotics or antifungal agents .
- Anticancer Properties : Indole derivatives are widely studied for their anticancer potential. The addition of the triazole ring may enhance the cytotoxic effects against various cancer cell lines. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells .
Application Area | Specific Activity | References |
---|---|---|
Antimicrobial | Effective against bacterial and fungal strains | |
Anticancer | Induces apoptosis in cancer cells |
2. Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. The triazole moiety is often associated with fungicidal properties, making this compound a candidate for agricultural applications.
- Fungicidal Activity : Triazoles are known to inhibit fungal growth by interfering with sterol biosynthesis in fungi. Compounds similar to this compound have been evaluated for their efficacy against crop pathogens .
3. Materials Science
In materials science, the unique chemical structure of this compound allows it to be explored as a precursor for advanced materials.
- Polymer Synthesis : The indole and triazole functionalities can be utilized in the synthesis of polymers with specific electronic or optical properties. Research is ongoing into how these compounds can be integrated into polymer matrices to enhance performance characteristics .
Case Studies
Several studies have highlighted the applications of similar compounds:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial properties. The findings suggested that modifications at the indole position can significantly enhance activity against resistant strains .
- Anticancer Mechanism Investigation : Research published in Cancer Letters explored the mechanism by which indole-triazole compounds induce apoptosis in cancer cells. The study found that these compounds activate specific signaling pathways leading to cell death .
- Agricultural Application Trials : Field trials conducted on crops treated with triazole-based fungicides demonstrated a marked reduction in fungal infections compared to untreated controls, showcasing the potential agricultural benefits of such compounds .
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological targets, including enzymes and receptors, while the triazole ring can enhance the compound’s binding affinity and selectivity. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)-N-(1H-1,2,4-triazol-1-yl)methanimine: This compound has a similar structure but with a different substitution pattern on the triazole ring.
1-(1H-indol-3-yl)-N-(1H-1,2,3-triazol-1-yl)methanimine: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-11-10(3-1)9(5-12-11)6-15-16-7-13-14-8-16/h1-8,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRNNWKGLPRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223809 | |
Record name | N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35554-74-6 | |
Record name | N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35554-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-INDOLYLMETHYLENEAMINO)-4H-1,2,4-TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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